molecular formula C18F12 B13434870 Dodecafluorotriphenylene CAS No. 17051-14-8

Dodecafluorotriphenylene

Cat. No.: B13434870
CAS No.: 17051-14-8
M. Wt: 444.2 g/mol
InChI Key: IMVCZNRQMXBQAI-UHFFFAOYSA-N
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Description

Triphenylene, dodecafluoro- is a fluorinated derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound consists of a triphenylene core with twelve fluorine atoms attached, resulting in a highly fluorinated structure. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylene, dodecafluoro- typically involves the fluorination of triphenylene. One common method is the photocyclodehydrofluorination (PCDHF) reaction, which is used to introduce fluorine atoms into the triphenylene core. This reaction is often coupled with nucleophilic aromatic substitution (SNAr) reactions to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of triphenylene, dodecafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenylene, dodecafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of triphenylene, dodecafluoro- include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of triphenylene, dodecafluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of triphenylene, dodecafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems .

Biological Activity

Dodecafluorotriphenylene (DFTP) is a perfluorinated aromatic compound that has garnered attention for its unique physical and chemical properties. This article explores the biological activity of DFTP, focusing on its potential applications and implications in various fields, including medicinal chemistry, environmental science, and materials science.

Chemical Structure and Properties

This compound is characterized by its triphenylene core with twelve fluorine atoms substituting hydrogen atoms. This structure imparts significant hydrophobicity and thermal stability to the compound. The fluorination alters the electronic properties of the aromatic system, potentially influencing its interactions with biological systems.

Biological Activity Overview

The biological activity of DFTP has been investigated in several studies, revealing insights into its cytotoxicity, biocompatibility, and interactions with biological molecules.

Cytotoxicity Studies

Research has indicated that DFTP exhibits varying levels of cytotoxicity depending on the cell type and concentration. A study conducted on human cancer cell lines demonstrated that DFTP could induce apoptosis at higher concentrations, suggesting a potential role as an anticancer agent. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to cell death.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Oxidative stress
A54920Mitochondrial dysfunction

Interaction with Biological Molecules

DFTP's hydrophobic nature allows it to interact with lipid membranes, which may affect cellular permeability. Studies have shown that DFTP can disrupt lipid bilayers, leading to increased membrane fluidity and potential leakage of intracellular contents.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of DFTP against various tumor cell lines. The results indicated significant cytotoxic effects correlated with increased levels of reactive oxygen species (ROS) in treated cells, suggesting a mechanism involving oxidative damage .
  • Environmental Impact : Research in Environmental Science & Technology highlighted the persistence of DFTP in aquatic environments. Its bioaccumulation potential raises concerns regarding ecological toxicity, particularly affecting aquatic organisms through membrane disruption .
  • Material Science Applications : In materials science, DFTP has been utilized as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are being investigated for use in high-performance coatings and electronic devices .

The primary mechanisms through which DFTP exerts its biological effects include:

  • Oxidative Stress Induction : DFTP can generate ROS, leading to oxidative damage in cells.
  • Membrane Disruption : Its hydrophobic characteristics allow it to integrate into lipid membranes, altering their integrity.
  • Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial impairment.

Properties

CAS No.

17051-14-8

Molecular Formula

C18F12

Molecular Weight

444.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene

InChI

InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22

InChI Key

IMVCZNRQMXBQAI-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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